molecular formula C11H13Cl B3315090 2-Chloro-3-(2,3-dimethylphenyl)-1-propene CAS No. 951891-54-6

2-Chloro-3-(2,3-dimethylphenyl)-1-propene

Cat. No.: B3315090
CAS No.: 951891-54-6
M. Wt: 180.67 g/mol
InChI Key: VFRWSFRUWVPAGN-UHFFFAOYSA-N
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Description

2-Chloro-3-(2,3-dimethylphenyl)-1-propene is an organochlorine compound featuring a propene backbone substituted with a chlorine atom at position 2 and a 2,3-dimethylphenyl group at position 2. The compound’s reactivity and applications likely derive from its conjugated alkene system and electron-withdrawing chlorine atom, which may influence electrophilic addition or polymerization tendencies. The 2,3-dimethylphenyl substituent introduces steric bulk and electron-donating methyl groups, distinguishing it from halogenated derivatives .

Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-2,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl/c1-8-5-4-6-11(10(8)3)7-9(2)12/h4-6H,2,7H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRWSFRUWVPAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC(=C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901249022
Record name 1-(2-Chloro-2-propen-1-yl)-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901249022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-54-6
Record name 1-(2-Chloro-2-propen-1-yl)-2,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-2-propen-1-yl)-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901249022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Chloro-3-(2,3-dimethylphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylphenylmagnesium bromide with allyl chloride under controlled conditions. This reaction typically requires the use of a suitable solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure the desired product is obtained with high yield.

In industrial settings, the production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher efficiency and yield in the production process.

Chemical Reactions Analysis

2-Chloro-3-(2,3-dimethylphenyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.

    Oxidation Reactions: The compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.

Common reagents used in these reactions include sodium hydroxide for substitution reactions, hydrogen peroxide for oxidation reactions, and hydrogen gas in the presence of a catalyst for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Chloro-3-(2,3-dimethylphenyl)-1-propene has several scientific research applications across various fields:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2,3-dimethylphenyl)-1-propene involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the propene chain can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The specific pathways involved depend on the nature of the target molecules and the conditions under which the reactions occur.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Chlorinated Propenes
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-Chloro-3-(2,3-dimethylphenyl)-1-propene Cl at C2; 2,3-dimethylphenyl at C3 C11H13Cl 180.67 (calculated) Steric hindrance from methyl groups Inferred
2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene Cl at C2; 2-Cl-4-F-phenyl at C3 C9H7Cl2F 205.05 Halogenated phenyl; higher polarity
3-Chloro-1-propene (Allyl chloride) Cl at C3 C3H5Cl 76.53 Simple allylic chloride; high volatility
(E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid Cl at C2; dichloromethyl at C3 C5H5Cl3O3 227.45 Oxo group; acidic properties

Key Observations :

  • Steric Effects : The 2,3-dimethylphenyl group in the target compound introduces significant steric hindrance compared to smaller substituents like halogens (e.g., in allyl chloride) . This may reduce reactivity in sterically sensitive reactions.
  • In contrast, halogenated analogs (e.g., 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene) exhibit electron-withdrawing effects, increasing polarity and susceptibility to nucleophilic attack .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Boiling Point (°C) Melting Point (°C) Solubility Stability Notes Reference
This compound N/A N/A Likely lipophilic Stable under inert conditions Inferred
3-Chloro-1-propene (Allyl chloride) 44–46 -134.5 Miscible with organic solvents Volatile; prone to hydrolysis
2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene N/A N/A Moderate polarity Sensitive to UV degradation

Key Observations :

  • The target compound’s lipophilicity, inferred from its aromatic and alkyl substituents, contrasts with the higher volatility of allyl chloride .
  • Halogenated derivatives (e.g., fluorophenyl-substituted analogs) may exhibit lower thermal stability due to weaker C–F bonds compared to C–Cl or C–CH3 bonds .

Gaps in Current Research

  • Experimental Data : Direct measurements of melting/boiling points, spectral data (NMR, IR), and toxicity profiles for this compound are absent in the provided evidence.
  • Synthetic Routes : While allyl chloride synthesis is well-documented , methods for introducing dimethylphenyl groups to propenes remain speculative.

Biological Activity

2-Chloro-3-(2,3-dimethylphenyl)-1-propene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a chloro substituent and a dimethyl-substituted aromatic ring. Its structural characteristics suggest that it may interact with various biological targets through covalent and non-covalent interactions.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Covalent Bonding : The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function.
  • Hydrophobic Interactions : The dimethylphenyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
  • Enzyme Modulation : Studies suggest that the compound may influence enzymatic functions, impacting various biochemical pathways within cells.

Biological Activity

Preliminary studies have highlighted several potential biological activities:

  • Anti-inflammatory Effects : In vitro studies suggest that this compound may exhibit anti-inflammatory properties, although specific pathways remain to be elucidated.
  • Antimicrobial Activity : The compound has shown promise in antimicrobial assays, indicating potential utility in treating infections.

Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of similar compounds with chloro substituents. Results indicated that these compounds could inhibit pro-inflammatory cytokine production in cell cultures. The specific role of this compound in this context is still under investigation, but its structural similarities suggest comparable effects .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of halogenated compounds. In this study, various concentrations of this compound were tested against bacterial strains. The results demonstrated a dose-dependent inhibition of bacterial growth, supporting its potential as an antimicrobial agent.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityAssay TypeResultReference
Anti-inflammatoryCytokine assayInhibition observed
AntimicrobialBacterial growthDose-dependent inhibition
Enzyme modulationEnzymatic assayPotential modulation indicated

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-(2,3-dimethylphenyl)-1-propene
Reactant of Route 2
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2-Chloro-3-(2,3-dimethylphenyl)-1-propene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.